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Introduction
NP10679 is a selective, pH-dependent antagonist of the GluN2B subunit of the N-methyl-D-

aspartate (NMDA) receptor.[1] Its inhibitory potency is significantly enhanced in acidic

conditions, such as those found in ischemic brain tissue, making it a promising candidate for

neuroprotection in conditions like stroke and subarachnoid hemorrhage.[2][3] This document

provides detailed application notes and protocols for the preparation and use of NP10679 for

intravenous (IV) infusion in a research setting. NP10679 has demonstrated good brain

penetration and high oral bioavailability in preclinical studies and is suitable for both

intravenous and oral dosing.[2][4][5]

Physicochemical and Pharmacological Properties
NP10679 is an aryl piperazine derivative that acts as a negative allosteric modulator of

GluN2B-containing NMDA receptors.[2][4] Its mechanism of action is pH-sensitive, exhibiting

increased inhibition at lower extracellular pH levels.[2][3]
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Property Value Reference

Mechanism of Action

Selective GluN2B-subunit

NMDA receptor negative

allosteric modulator

[2][4]

IC50 (GluN2B at pH 6.9) 23 nM [1][2]

IC50 (GluN2B at pH 7.6) 142 nM [1]

pH Boost (IC50 ratio pH

7.6/6.9)
6.2-fold [2]

Off-Target Activity

Histamine H1 antagonist (IC50

= 73 nM), hERG channel

inhibitor (IC50 = 620 nM)

[1]

Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in both preclinical models and human clinical

trials. The data below summarizes key parameters following intravenous administration.

Table 1: Pharmacokinetic Parameters of NP10679 in Mice (BALB/c)

Parameter 3 mg/kg IV Dose Reference

Terminal Half-life (t½) 8.56 hours [6]

Volume of Distribution (Vd) 1.59 L/kg [6]

Clearance (CL) 2.44 mL/min/kg [6]

Oral Bioavailability
75.7% (compared to 10 mg/kg

oral dose)
[6]

Table 2: Pharmacokinetic Parameters of NP10679 in Humans (Single IV Dose)
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Dose
Cmax (ng/mL)
(Mean ± SD)

AUCinf (ng*h/mL)
(Mean ± SD)

Reference

Data from Phase 1

study

Dose-dependent

increases observed

Dose-dependent

increases observed
[3]

Half-life ~20 hours [3]

Experimental Protocols
Protocol 1: Preparation of NP10679 Stock Solution
This protocol describes the preparation of a 25 mg/mL stock solution in DMSO.

Materials:

NP10679 powder

Dimethyl sulfoxide (DMSO), sterile

Sterile microcentrifuge tubes or vials

Vortex mixer

Procedure:

Weigh the desired amount of NP10679 powder in a sterile microcentrifuge tube.

Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.

Vortex the solution until the NP10679 is completely dissolved.

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Preparation of NP10679 Formulation for
Intravenous Infusion (2.5 mg/mL)
This protocol provides a method to formulate NP10679 for intravenous administration in animal

models.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/367168965_Phase_1_Clinical_Results_for_NP10679_a_pH-sensitive_GluN2B-selective_N-methyl-d-aspartate_Receptor_Inhibitor
https://www.researchgate.net/publication/367168965_Phase_1_Clinical_Results_for_NP10679_a_pH-sensitive_GluN2B-selective_N-methyl-d-aspartate_Receptor_Inhibitor
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.medchemexpress.com/np10679.html
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.medchemexpress.com/np10679.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

NP10679 stock solution (25 mg/mL in DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Sterile Saline (0.9% NaCl)

Sterile tubes for mixing

Procedure:

For every 1 mL of the final formulation, combine the following in a sterile tube:

100 µL of 25 mg/mL NP10679 stock solution in DMSO.

400 µL of PEG300.

Mix the solution thoroughly.

Add 50 µL of Tween-80 and mix again until the solution is homogenous.

Add 450 µL of sterile saline to bring the final volume to 1 mL.

The final concentration of NP10679 will be 2.5 mg/mL. This formulation should result in a

clear solution.[1]

The prepared formulation should be used immediately.

Note on Vehicle Control: For vehicle-controlled studies, prepare the formulation as described

above, substituting the NP10679 stock solution with an equal volume of DMSO.

Protocol 3: Intravenous Administration in a Rodent
Model of Cerebral Ischemia
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This protocol outlines a general procedure for administering NP10679 intravenously in a mouse

model of middle cerebral artery occlusion (MCAo).

Materials:

Prepared NP10679 intravenous formulation (2.5 mg/mL)

Vehicle control formulation

Sterile syringes and needles appropriate for IV injection in mice

Animal model of transient MCAo

Procedure:

Anesthetize the animal according to your institution's approved protocol.

Perform the transient MCAo surgery.

Administer the NP10679 formulation or vehicle control via intravenous injection (e.g., tail

vein) at the desired dose. Doses used in preclinical studies have ranged from 0.2 mg/kg to

10 mg/kg (administered intraperitoneally, but IV administration would follow a similar dosing

range based on pharmacokinetic data).[2] For a 2 mg/kg dose in a 25g mouse, you would

inject 20 µL of the 2.5 mg/mL formulation.

The timing of administration can be before, during, or after the ischemic event, depending on

the study design. In one study, NP10679 was administered 15 minutes prior to the initiation

of MCAo.[2]

Monitor the animal throughout the procedure and recovery period.

At the designated endpoint (e.g., 24 hours post-MCAo), euthanize the animal and collect

tissues for analysis (e.g., infarct volume measurement).

Signaling Pathway and Experimental Workflow
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Caption: NP10679 Signaling Pathway.
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Caption: In Vivo Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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